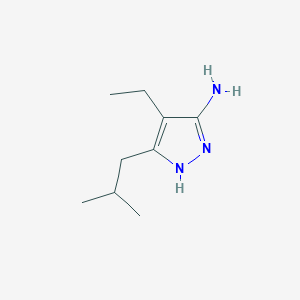
3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an iodinated hydroxyalkyl side chain, and a pivalate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the iodinated hydroxyalkyl side chain: This step often involves halogenation reactions followed by hydrolysis or substitution reactions.
Esterification with pivalic acid: The final step involves the esterification of the hydroxy group with pivalic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts for key steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iodinated side chain, potentially converting the iodine to a hydrogen atom.
Substitution: The iodinated side chain can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodinated side chain and the tetrahydrofuran ring can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Eribulin: A structurally related compound with anticancer properties.
Halichondrin B: Another related compound with a similar core structure and biological activity.
Uniqueness
3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodinated side chain and pivalate ester group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C21H35IO4 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H35IO4/c1-14(16(3)22)12-17(23)9-10-19-15(2)13-18(26-19)8-7-11-25-20(24)21(4,5)6/h14,17-19,23H,2-3,7-13H2,1,4-6H3/t14-,17-,18+,19+/m1/s1 |
InChI Key |
BATPHVGPKRJKIK-OAOYMFHYSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |
Canonical SMILES |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)

![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)

![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)


![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
